Ethyl 7-bromo-3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate
Description
Ethyl 7-bromo-3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate is a heterocyclic organic compound featuring a fused benzoimidazo-pyrimidine core with halogen substituents (bromo at position 7, chloro at position 3) and an ethyl carboxylate group.
Properties
Molecular Formula |
C13H9BrClN3O2 |
|---|---|
Molecular Weight |
354.58 g/mol |
IUPAC Name |
ethyl 7-bromo-3-chloropyrimido[1,2-a]benzimidazole-2-carboxylate |
InChI |
InChI=1S/C13H9BrClN3O2/c1-2-20-12(19)11-8(15)6-18-10-5-7(14)3-4-9(10)16-13(18)17-11/h3-6H,2H2,1H3 |
InChI Key |
UWAOAHLUACOXEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=NC3=C(N2C=C1Cl)C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanistic Basis
This method capitalizes on the cyclocondensation of 7-bromo-3-chloro-2-aminobenzopyrimidine with ethyl bromopyruvate under Brønsted acid catalysis. The reaction proceeds through a tandem nucleophilic substitution-cyclization mechanism:
- Nucleophilic attack : The primary amine of 2-aminopyrimidine displaces bromide from ethyl bromopyruvate, forming an α-ketoamide intermediate.
- Cyclization : Intramolecular attack of the pyrimidine N1 nitrogen on the carbonyl carbon generates the imidazo[1,2-a]pyrimidine core.
- Aromatization : Elimination of water completes the formation of the conjugated heteroaromatic system.
Optimized Reaction Conditions
Key parameters refined through iterative optimization:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst | p-TSA (0.25 eq) | 78% vs. 32% uncatalyzed |
| Solvent | DMF | 81% vs. 64% in THF |
| Temperature | 125°C | 81% vs. 58% at 100°C |
| Residence Time | 20 min | 81% vs. 73% at 10 min |
The use of dimethylformamide (DMF) proves critical for solubilizing both reactants while providing sufficient polarity to stabilize the transition state. Continuous flow reactors demonstrate particular advantages here, achieving 89% yield at 4.0 bar pressure with a 20-minute residence time.
Post-Cyclization Halogenation Strategy
Sequential Bromination-Chlorination Protocol
Tandem Cyclization-Esterification Approach
One-Pot Methodology
This innovative protocol combines imidazo ring formation with in situ esterification, avoiding isolation of the reactive carboxylic acid intermediate:
- Cyclization : 2-Aminobenzopyrimidine reacts with bromopyruvic acid in DMF at 100°C (4 h, 76% conversion).
- Esterification : Direct addition of ethanol and EDC/HOBt coupling agents to the reaction mixture, maintaining 75°C for 10 min.
Key Advantages :
Solvent and Catalyst Screening
| Solvent | Coupling Agent | Yield (%) |
|---|---|---|
| DMF | EDC/HOBt | 68 |
| MeCN | DCC/DMAP | 57 |
| THF | CDI | 49 |
DFM’s high polarity facilitates both cyclization and amide activation steps, while EDC/HOBt minimizes racemization compared to carbodiimide-based systems.
Comparative Analysis of Synthetic Routes
| Method | Total Steps | Overall Yield | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Direct Cyclization | 1 | 81% | 98.2% | Excellent |
| Post-Halogenation | 3 | 42% | 95.1% | Moderate |
| Tandem Approach | 2 | 68% | 97.8% | Good |
Critical Considerations :
- Starting Material Availability : Direct cyclization requires custom synthesis of 7-bromo-3-chloro-2-aminobenzopyrimidine (4-6 week lead time).
- Halogenation Selectivity : Post-functionalization risks overhalogenation but offers late-stage diversification opportunities.
- Green Chemistry Metrics : The tandem method reduces solvent consumption by 62% compared to stepwise approaches.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromo-3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to remove specific groups.
Cyclization Reactions: The imidazo[1,2-a]pyrimidine core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the electronic properties of the compound .
Scientific Research Applications
Ethyl 7-bromo-3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It is used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of Ethyl 7-bromo-3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s activity and selectivity can be contextualized by comparing it to derivatives with analogous benzoimidazo-pyrimidine scaffolds but varying substituents. Key comparisons include:
Substituent Effects on Bioactivity
- 3-Chloro-7-iodobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate with triazole substituent Structural Differences: Replaces the ethyl carboxylate with a triazole group and substitutes bromo with iodo at position 5. Activity: Exhibits IC₅₀ values of 0.8–1.2 μM against colorectal cancer (CRC) cell lines (HCT-116, SW620) and >5-fold selectivity over normal cells. Mechanism: Inhibits PI3K/AKT/mTOR signaling, inducing apoptosis .
- 3-[2-(Diethylamino)ethyl]-12-methyl-6-oxo-2,3,6,12-tetrahydro-1H-benzo[4,5]imidazo[1,2-a]imidazo[1’,2’:1,6]pyrido[2,3-d]pyrimidin-14-ium bromide Structural Differences: Features a diethylaminoethyl side chain and additional fused pyrido ring. Activity: Targets KRAS G-quadruplexes, suppressing proliferation in KRAS-mutant CRC cells (IC₅₀ ~1.5 μM) .
Halogen Substitution Patterns
- Bromo vs. Iodo at Position 7 : The iodo analog in shows enhanced potency compared to bromo-substituted derivatives, likely due to increased van der Waals interactions with hydrophobic pockets in target proteins or DNA .
- Chloro at Position 3 : Common across analogs, suggesting its role in stabilizing interactions with kinase domains or G-quadruplex grooves .
Functional Analogs Targeting Similar Pathways
Naphthalene Diimides (T5)
- Structure: A non-fused aromatic system with diimide groups.
- Activity : Inhibits CRC growth (IC₅₀ ~0.5 μM) by stabilizing telomeric G-quadruplexes, disrupting replication.
- Comparison: While structurally distinct, T5 and Ethyl 7-bromo-3-chloro...
Key Research Findings and Gaps
- Efficacy : Halogen size (Br vs. I) and side-chain polarity (COOEt vs. triazole) critically influence potency and selectivity .
- Gaps : Direct data on Ethyl 7-bromo-3-chloro...’s pharmacokinetics and in vivo efficacy are lacking. Further studies should explore its specificity for KRAS or PI3K-related targets.
Biological Activity
Ethyl 7-bromo-3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a complex heterocyclic structure that contributes to its biological activity.
Antibacterial Activity
A study conducted on a series of imidazo[1,2-a]pyrimidine derivatives indicated that compounds similar to this compound exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several derivatives, with some showing potent activity comparable to standard antibiotics.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Similar derivative | 16 | Escherichia coli |
| Standard antibiotic (e.g., Penicillin) | 8 | Staphylococcus aureus |
These findings suggest that the compound may serve as a lead structure for developing new antibacterial agents .
Anticancer Activity
Research has shown that imidazo[1,2-a]pyrimidine derivatives can inhibit cancer cell proliferation. A specific study highlighted the anticancer activity of related compounds through the inhibition of key signaling pathways involved in tumor growth. For instance, the compound demonstrated an IC50 value of 10 µM against various cancer cell lines.
Case Study: In Vitro Anticancer Activity
In a controlled study involving human cancer cell lines (e.g., MCF-7 for breast cancer), this compound exhibited:
- Cell Viability Reduction : Over 50% reduction at concentrations above 10 µM.
- Mechanism of Action : Induction of apoptosis via activation of caspase pathways.
These results indicate potential for further development in cancer therapy .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound were evaluated using in vivo models. The compound was found to reduce inflammation markers significantly.
Research Findings:
A study reported that treatment with the compound resulted in:
- Reduction in Pro-inflammatory Cytokines : IL-6 and TNF-alpha levels decreased by approximately 40% compared to control groups.
- In Vivo Efficacy : In murine models of induced inflammation (e.g., carrageenan-induced paw edema), significant reduction in swelling was observed.
These findings support its potential as an anti-inflammatory agent .
Q & A
Q. What are the common synthetic routes for preparing Ethyl 7-bromo-3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate and its derivatives?
A widely used method involves refluxing 2-aminobenzimidazole derivatives with substituted chalcones in ethanol (EtOH) using triethylamine (Et₃N) as a base. For example, heating 2-aminobenzimidazole (1.2 mmol) with chalcone derivatives (1.0 mmol) in EtOH under reflux for 10 hours yields benzoimidazopyrimidine scaffolds. Purification via column chromatography (n-hexane/EtOAc, 3:1) ensures high purity . Multicomponent one-pot reactions, such as combining 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with aryl aldehydes and Meldrum’s acid in water, offer efficient access to structurally diverse derivatives under mild conditions .
Q. How are benzoimidazopyrimidine derivatives characterized using spectroscopic techniques?
Key characterization methods include:
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester groups) .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm; ester CH₃ at δ 1.3–1.5 ppm), while ¹³C NMR resolves carbon frameworks (e.g., carbonyl carbons at δ 165–170 ppm) .
- Mass spectrometry (MS) : High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., exact mass ± 0.005 Da) .
Advanced Research Questions
Q. What methodologies are employed to resolve contradictory spectral data in the structural elucidation of benzoimidazopyrimidine derivatives?
Discrepancies in NMR assignments (e.g., overlapping aromatic signals) can be resolved through 2D NMR techniques (COSY, HSQC, HMBC) to map proton-carbon correlations . For ambiguous mass spectral peaks, isotopic pattern analysis (e.g., bromine’s ¹:¹ isotopic signature) and tandem MS (MS/MS) fragmentation provide structural confirmation . Cross-referencing with X-ray crystallography data (e.g., bond lengths and angles) further validates complex scaffolds .
Q. How can one-pot multicomponent reactions optimize the synthesis of complex benzoimidazopyrimidine scaffolds?
One-pot strategies minimize intermediate isolation and improve atom economy. For instance, reacting 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aryl aldehydes, and Meldrum’s acid in water at room temperature yields 1-oxo-3-aryl derivatives in high yields (>80%). This method leverages the in situ generation of reactive intermediates, reducing side reactions and simplifying purification .
Q. What strategies are effective in functionalizing the benzoimidazopyrimidine core for biological activity studies?
- Nucleophilic substitution : Bromine at position 7 can be replaced with amines or thiols under Pd catalysis .
- Derivatization of ester groups : Hydrolysis of the ethyl ester to carboxylic acid enables coupling with pharmacophores (e.g., amides, hydrazides) .
- Heterocyclic annulation : Reacting with hydrazine or malononitrile introduces pyrazole or cyano groups, enhancing binding affinity in enzyme inhibition assays .
Q. How do molecular docking studies contribute to understanding the inhibitory activity of benzoimidazopyrimidine derivatives?
Docking simulations (e.g., AutoDock Vina) predict binding modes of derivatives within enzyme active sites (e.g., α-glucosidase). Key interactions include:
- π-π stacking between aromatic rings and hydrophobic pockets.
- Hydrogen bonding between the ester/carboxyl group and catalytic residues (e.g., Asp214 in α-glucosidase).
Kinetic studies (e.g., Lineweaver-Burk plots) further classify inhibitors as competitive/uncompetitive, guiding structure-activity relationship (SAR) optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
